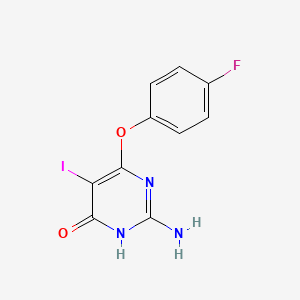
1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine, also known as 3-F-4-MeO-BZP, is a piperazine derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is structurally similar to other piperazine derivatives, including benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), which have been shown to have psychoactive effects. However, 3-F-4-MeO-BZP has been found to have a different mechanism of action and may have potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a modulator of the serotonin system. Specifically, 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazineP may bind to and activate serotonin receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Research on 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine has shown that this compound can have several biochemical and physiological effects. In addition to its potential anti-inflammatory, analgesic, and anxiolytic effects, 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazineP has been found to increase dopamine and norepinephrine levels in the brain. This compound has also been shown to decrease the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
実験室実験の利点と制限
One advantage of using 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments is that it has been shown to have low toxicity in animals. This makes it a potentially safer alternative to other piperazine derivatives, such as BZP and TFMPP, which have been shown to have psychoactive effects and can be toxic at high doses. However, one limitation of using 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazineP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a therapeutic agent for various conditions, such as anxiety, inflammation, and pain. Additional studies are needed to further investigate its mechanism of action and potential side effects. Another area of interest is the development of new analogues of 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazineP that may have improved efficacy and safety profiles. Overall, research on 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine has the potential to lead to the development of new treatments for a variety of conditions.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine has been described in several scientific publications. One method involves the reaction of 3-fluorobenzyl chloride with 4-methoxyphenylpiperazine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product can be purified by recrystallization or column chromatography.
科学的研究の応用
Research on 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazine has primarily focused on its potential therapeutic applications. Studies have suggested that this compound may have anti-inflammatory, analgesic, and anxiolytic effects. One study found that 1-(3-fluorobenzyl)-4-(4-methoxyphenyl)piperazineP reduced inflammation and pain in a mouse model of arthritis. Another study showed that this compound had anxiolytic effects in a rat model of anxiety.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIWRVNGXCGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)

![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5738795.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5738804.png)